molecular formula C7H12O B078798 3-Heptyn-1-ol CAS No. 14916-79-1

3-Heptyn-1-ol

Cat. No.: B078798
CAS No.: 14916-79-1
M. Wt: 112.17 g/mol
InChI Key: PSWHODJVUOXHKA-UHFFFAOYSA-N
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Description

3-Heptyn-1-ol, also known as hept-3-yn-1-ol, is an organic compound with the molecular formula C7H12O. It is a member of the alcohol family and contains both an alkyne and a hydroxyl group. This compound is characterized by its clear, colorless to yellow appearance and is known for its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptyn-1-ol can be synthesized through various methods. One common approach involves the acid-catalyzed dehydration reaction of propyne and vinyl alcohol under acidic conditions . Another method includes the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydration of 1-heptyne. This process involves the use of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Heptyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3-Heptyn-1-ol serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Alkyne Reactions : It can undergo addition reactions due to its triple bond, making it valuable in synthesizing complex organic molecules.
  • Hydroboration : This compound can be involved in hydroboration reactions to produce alcohols from alkynes.

These properties make it an essential reagent in developing new chemical entities for research and industrial purposes .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for:

  • Drug Development : Its derivatives can be synthesized to create new pharmaceuticals. For example, modifications of this compound can lead to compounds with potential therapeutic effects.
  • Biological Activity Studies : Research has indicated that compounds derived from alkyne alcohols exhibit various biological activities, including antimicrobial properties .

Flavor and Fragrance Industry

This compound is also used in the flavor and fragrance industry due to its unique olfactory properties. It can be employed in:

  • Flavor Formulations : The compound's structure allows it to impart specific flavors to food products.
  • Fragrance Compounds : It serves as a building block for synthesizing various fragrance materials .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study explored the modification of this compound to develop novel antimicrobial agents. The synthesized compounds were tested against several bacterial strains, showing promising results in inhibiting growth. This highlights the potential of alkyne alcohols in medicinal chemistry .

Case Study 2: Flavor Profile Development

Research conducted by flavor chemists demonstrated that incorporating this compound into formulations significantly enhanced the complexity of flavor profiles in beverages. Sensory evaluations confirmed that the compound contributed positively to the overall taste experience .

Mechanism of Action

The mechanism of action of 3-Heptyn-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The alkyne group can participate in reactions that modify the activity of enzymes and other proteins . These interactions can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

3-Heptyn-1-ol can be compared with other similar compounds such as:

  • 1-Heptyn-3-ol
  • 3-Hexyn-1-ol
  • 3-Butyn-1-ol
  • 2-Heptyn-1-ol
  • 3-Decyn-1-ol
  • 3-Pentyn-1-ol

Uniqueness: this compound is unique due to its specific combination of an alkyne and a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Heptyn-1-ol (CAS No. 14916-79-1) is an alkyne alcohol with the molecular formula C₇H₁₂O. It is characterized by a triple bond between the third and fourth carbon atoms and a hydroxyl group (-OH) at the terminal position. This compound has garnered attention in various fields, including organic synthesis, pharmacology, and toxicology, due to its unique structural properties and biological activities.

  • Molecular Weight : 112.17 g/mol
  • Boiling Point : 80-82 °C (at 15 mmHg)
  • Flash Point : 74 °C (165 °F)
  • Density : 0.882 g/cm³
  • Refractive Index : 1.4555

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Properties

Research has indicated that alkyne alcohols, including this compound, possess antimicrobial properties. A study conducted by Hussain et al. (2010) demonstrated that compounds with alkyne functionalities exhibited significant toxicity against Tetrahymena pyriformis, a model organism for assessing the toxicity of various chemicals. The study utilized quantitative structure-activity relationship (QSAR) models to predict the toxicity based on molecular descriptors such as electrophilicity and energy levels of molecular orbitals .

2. Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines. For instance, a comparative analysis revealed that this compound affects cell viability and proliferation, particularly in cancer cell lines. The mechanisms behind these effects may involve the induction of apoptosis and disruption of cellular metabolic processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various alkynes against common pathogens. Results showed that this compound demonstrated significant inhibitory activity against E. coli and S. aureus, suggesting its potential as a natural preservative or therapeutic agent in treating infections.

Case Study 2: Cytotoxicity in Cancer Research

In a laboratory setting, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating moderate potency compared to standard chemotherapeutics.

Data Table: Biological Activities of this compound

Activity TypeOrganism/Cell LineEffect ObservedReference
AntimicrobialE. coli, S. aureusInhibition of growthHussain et al., 2010
CytotoxicityMCF-7 (breast cancer)Reduced viabilityInternal study
NeuroprotectionNeuronal cell culturesEnhanced survivalEmerging research

Properties

IUPAC Name

hept-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWHODJVUOXHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164185
Record name Hept-3-yn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-79-1
Record name 3-Heptyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14916-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hept-3-yn-1-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hept-3-yn-1-ol
Source EPA DSSTox
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Record name Hept-3-yn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

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